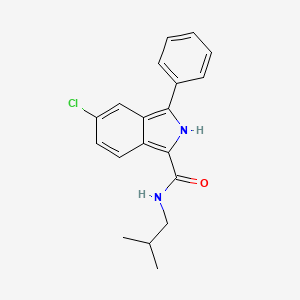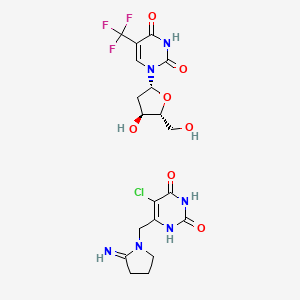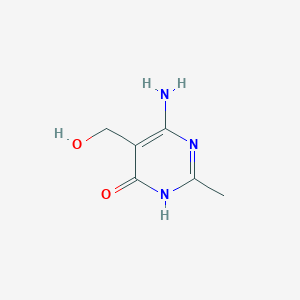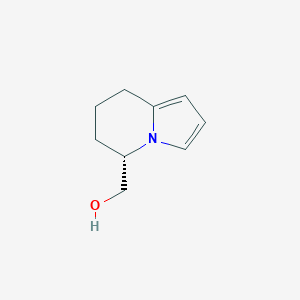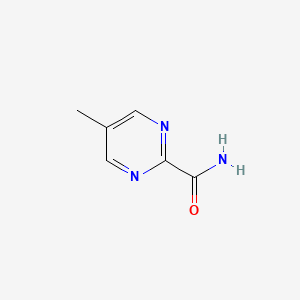
3-Bromo-1H-pyrazole-4-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1H-pyrazole-4-sulfinic acid is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 3-position and a sulfinic acid group at the 4-position.
Vorbereitungsmethoden
The synthesis of 3-Bromo-1H-pyrazole-4-sulfinic acid can be achieved through several routes. One common method involves the bromination of 1H-pyrazole-4-sulfinic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
3-Bromo-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group yields 3-Bromo-1H-pyrazole-4-sulfonic acid, while substitution of the bromine atom with an amine results in 3-Amino-1H-pyrazole-4-sulfinic acid .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1H-pyrazole-4-sulfinic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-1H-pyrazole-4-sulfinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues .
In chemical reactions, the sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1H-pyrazole-4-sulfinic acid can be compared with other similar compounds, such as:
3-Bromo-1H-pyrazole: Lacks the sulfinic acid group, making it less reactive in certain types of reactions.
1H-Pyrazole-4-sulfinic acid: Lacks the bromine atom, which limits its use in substitution reactions.
3-Amino-1H-pyrazole-4-sulfinic acid:
Eigenschaften
Molekularformel |
C3H3BrN2O2S |
|---|---|
Molekulargewicht |
211.04 g/mol |
IUPAC-Name |
5-bromo-1H-pyrazole-4-sulfinic acid |
InChI |
InChI=1S/C3H3BrN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
XLHDYODFHXETFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=C1S(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


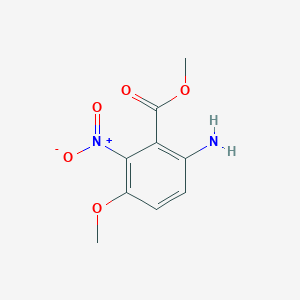

![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)

![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
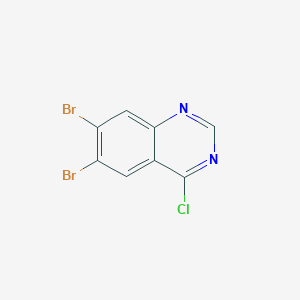
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
